molecular formula C15H11N3O3S B15002866 2-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

2-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

Cat. No.: B15002866
M. Wt: 313.3 g/mol
InChI Key: CZTQRVXPCBLBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative, which undergoes a series of reactions including sulfonation, triazole formation, and phenol substitution. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

2-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

Compared to these similar compounds, 2-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is unique due to the presence of the triazole ring and the phenol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11N3O3S/c19-11-4-2-1-3-10(11)14-16-17-15(22)18(14)9-5-6-12-13(7-9)21-8-20-12/h1-7,19H,8H2,(H,17,22)

InChI Key

CZTQRVXPCBLBDM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.